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Desulfo Glucoraphanin

Cat. No.: B1146500
CAS No.: 287966-62-5
M. Wt: 357.44
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Description

Overview of Glucosinolates as Plant Secondary Metabolites in Brassicaceae

Glucosinolates are a significant class of nitrogen- and sulfur-containing secondary metabolites found almost exclusively in plants of the order Brassicales, which includes vegetables like broccoli, cabbage, and the model plant Arabidopsis thaliana. mdpi.commdpi.comnumberanalytics.com These compounds are integral to the plant's chemical defense system. nih.govnih.gov While chemically inactive on their own, they are part of a sophisticated two-component defense mechanism known as the "glucosinolate-myrosinase system" or the "mustard oil bomb". mdpi.comnih.gov When plant tissue is damaged by herbivores or pathogens, glucosinolates come into contact with the enzyme myrosinase, which is stored in separate cells. srce.hr This interaction catalyzes the hydrolysis of glucosinolates into a variety of biologically active and often toxic breakdown products, including isothiocyanates, thiocyanates, and nitriles, which deter further attack. numberanalytics.comsrce.hrmdpi.com

To date, over 130 different glucosinolates have been identified. mdpi.com Their basic structure consists of a β-D-thioglucose group and a sulfonated oxime moiety, connected to a variable side chain (R-group) derived from an amino acid. revista-agroproductividad.org The diversity of these compounds stems from variations in this side chain. srce.hr Glucosinolates are broadly classified into three main groups based on their precursor amino acid. mdpi.commdpi.comresearchgate.net

Aliphatic Glucosinolates: Derived from alanine, leucine, isoleucine, valine, or most commonly, methionine. This is the most diverse group of glucosinolates. mdpi.comresearchgate.net

Indolic Glucosinolates: Derived from tryptophan. mdpi.comresearchgate.net

Aromatic (or Benzenic) Glucosinolates: Derived from phenylalanine or tyrosine. mdpi.comresearchgate.net

The structural variety is further expanded by secondary modifications to the side chain, such as oxidation, hydroxylation, and other enzymatic alterations. srce.hrrevista-agroproductividad.orgresearchgate.net

Table 1: Classification of Glucosinolates

Class Precursor Amino Acid(s) Example Compound(s)
AliphaticMethionine, Alanine, Leucine, Isoleucine, ValineGlucoraphanin (B191350), Sinigrin, Glucoerucin (B1204559)
IndolicTryptophanGlucobrassicin, 4-Methoxyglucobrassicin
AromaticPhenylalanine, TyrosineGluconasturtiin

The primary role of the glucosinolate-myrosinase system is to protect plants from a wide range of antagonists. numberanalytics.comnih.gov The hydrolysis products, particularly isothiocyanates, are toxic or deterrent to many generalist herbivores. mdpi.comnumberanalytics.com However, the ecological interactions are complex. Some specialist insects, such as the diamondback moth (Plutella xylostella), have evolved specific mechanisms to overcome this defense. mdpi.comnih.gov These insects possess gut enzymes called sulfatases that can remove the sulfate (B86663) group from glucosinolates, converting them into desulfo-glucosinolates. mdpi.comnih.gov This modification prevents the glucosinolate from being hydrolyzed by the plant's myrosinase, effectively disarming the "mustard oil bomb" and allowing the insect to feed on the plant. mdpi.comnih.gov

Desulfo Glucoraphanin as a Key Intermediate in Aliphatic Glucosinolate Biosynthesis

The biosynthesis of glucosinolates is a multi-step enzymatic process that can be divided into three main stages:

Side Chain Elongation: The precursor amino acid, such as methionine for aliphatic glucosinolates, undergoes one or more rounds of chain elongation. researchgate.netplos.org

Core Structure Formation: The modified amino acid is converted into the core glucosinolate structure. This involves several key enzymes, including cytochrome P450s (CYP79 and CYP83 families) and UDP-glucosyltransferases (UGT). numberanalytics.comsrce.hr The product of this stage is a desulfo-glucosinolate. numberanalytics.com

Secondary Side Chain Modification: The side chain of the newly formed glucosinolate can be further modified, leading to the vast diversity of these compounds. srce.hrresearchgate.net

Desulfo-glucosinolates are the direct precursors to the final, intact glucosinolates. numberanalytics.com Specifically, after the formation of a thiohydroximate intermediate, a UDP-glucosyltransferase catalyzes the addition of a glucose molecule, forming the desulfo-glucosinolate. numberanalytics.com The final step in the core structure biosynthesis is the transfer of a sulfate group from a donor molecule (PAPS) to the desulfo-glucosinolate, a reaction catalyzed by a sulfotransferase (SOT) enzyme. numberanalytics.comrevista-agroproductividad.orgresearchgate.net Therefore, This compound is the penultimate intermediate in the formation of Glucoraphanin.

Table 2: Key Steps in Aliphatic Glucosinolate Core Biosynthesis

Step Precursor Key Enzyme(s) Product
1Chain-elongated Amino AcidCytochrome P450 (CYP79)Aldoxime
2AldoximeCytochrome P450 (CYP83), C-S LyaseThiohydroximate
3ThiohydroximateUDP-Glucosyltransferase (UGT)Desulfo-glucosinolate
4Desulfo-glucosinolate Sulfotransferase (SOT)Intact Glucosinolate

The key structural difference between an intact glucosinolate and its desulfo- counterpart is the absence of the sulfate group in the latter. This distinction is critical in several research contexts. Ecologically, desulfo-glucosinolates are not substrates for the myrosinase enzyme, meaning they cannot be hydrolyzed to produce defensive isothiocyanates. mdpi.comnih.gov This is the basis of the detoxification strategy used by certain specialist herbivores. nih.gov

In analytical chemistry, this difference is exploited for quantification. A common and robust method for analyzing glucosinolate content involves using a purified sulfatase enzyme to convert all intact glucosinolates in a plant extract to their corresponding desulfo- forms. oup.commdpi.com These desulfo-glucosinolates are then separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC), as they are often easier to resolve chromatographically than their sulfated parent compounds. oup.commdpi.com

Historical Context and Significance of this compound Research

Research into desulfo-glucosinolates has been fundamental to elucidating the complete biosynthetic pathway of glucosinolates. The identification of desulfo-glucosinolates as stable intermediates was a crucial step in discovering the final sulfation step and the enzymes responsible (sulfotransferases). researchgate.net This detailed molecular understanding, largely pieced together using the model plant Arabidopsis thaliana, has enabled scientists to investigate the complex genetic regulation of the pathway, involving numerous transcription factors like MYB28 and MYB29 which control aliphatic glucosinolate accumulation. plos.orgoup.com By understanding these intermediates and regulatory genes, researchers can explore ways to modify the glucosinolate profiles in agriculturally important Brassica crops. nih.gov Furthermore, studying the formation and processing of desulfo-glucosinolates by insects provides vital insights into the co-evolutionary arms race between plants and herbivores. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₂₃NO₇S B1146500 Desulfo Glucoraphanin CAS No. 287966-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMVWFYYZIVOP-RUAQSNJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747579
Record name 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287966-62-5
Record name 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Biosynthesis of Desulfo Glucoraphanin in Plants

Precursor Amino Acid Derivation and Chain Elongation

The journey to synthesizing desulfo-glucoraphanin (B13822518) begins with the modification of a primary amino acid, which undergoes a chain elongation process to create the necessary carbon backbone.

Methionine as the Primary Precursor for Aliphatic Glucosinolates

Aliphatic glucosinolates, the class to which glucoraphanin (B191350) belongs, are derived from the amino acid methionine. encyclopedia.pubadda247.com This sulfur-containing amino acid provides the initial framework for the synthesis of a diverse array of glucosinolates found in the Brassicaceae family. encyclopedia.pubadda247.com The biosynthesis of these compounds involves three main stages: side-chain elongation of methionine, formation of the core glucosinolate structure, and subsequent side-chain modifications. adda247.comoup.com

Enzymatic Steps in Homomethionine and Dihomomethionine Synthesis

The side chain of methionine is elongated through a cyclical process that adds methylene (B1212753) groups, leading to the formation of homomethionine and subsequently dihomomethionine. portlandpress.com This iterative process is crucial for generating the structural diversity of aliphatic glucosinolates. portlandpress.com The key enzymes involved in this chain elongation pathway have been identified and characterized.

The process starts with the deamination of methionine to a 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubnih.gov This initial step occurs in the cytosol. encyclopedia.pub The resulting 2-oxo acid is then transported into the chloroplast to undergo further elongation. nih.gov

Within the chloroplast, a series of three enzymatic reactions extends the carbon chain. portlandpress.com The first is a condensation reaction catalyzed by methylthioalkylmalate synthase (MAMS). oup.com This is followed by isomerization carried out by isopropylmalate isomerase (IPMI) and finally, oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH). portlandpress.comnih.gov The elongated 2-oxo acid can then either undergo another round of elongation or be converted back to an amino acid by transamination. portlandpress.com Specifically, the conversion to homomethionine and dihomomethionine, the direct precursor for glucoraphanin, involves enzymes like BCAT3. oup.com

Table 1: Key Enzymes in Methionine Chain Elongation

Enzyme Abbreviation Function Cellular Location
Branched-chain aminotransferase 4 BCAT4 Deamination of methionine. encyclopedia.pubnih.gov Cytosol encyclopedia.pub
Methylthioalkylmalate synthase MAMS Condensation reaction to extend the carbon chain. oup.com Chloroplast encyclopedia.pub
Isopropylmalate isomerase IPMI Isomerization of the intermediate. portlandpress.comnih.gov Chloroplast encyclopedia.pub
Isopropylmalate dehydrogenase IPMDH Oxidative decarboxylation. portlandpress.comnih.gov Chloroplast encyclopedia.pub
Branched-chain aminotransferase 3 BCAT3 Transamination of the elongated 2-oxo acid. oup.com Not specified

Core Structure Formation and Hydroxylation Steps

Following chain elongation, the resulting amino acid derivative, dihomomethionine, enters the core glucosinolate biosynthesis pathway to form desulfo-glucoraphanin.

Identification and Characterization of Cytochrome P450 Monooxygenases (CYP79F1, CYP83A1)

Two key families of cytochrome P450 monooxygenases, CYP79 and CYP83, are essential for the formation of the core glucosinolate structure. srce.hr The chain-elongated methionine derivatives are first metabolized by CYP79F1 and CYP79F2 to produce aldoximes. srce.hrmdpi.com Subsequently, CYP83A1 converts these aldoximes into reactive intermediates. mdpi.com Overexpression of CYP79F1 and CYP83A1 in Chinese cabbage has been shown to increase the levels of aliphatic glucosinolates. koreascience.krresearchgate.net

Role of UDP-Glucosyltransferases (UGT74B1) in Desulfo-Glucosinolate Formation

The intermediates produced by the CYP83 enzymes are then conjugated to a sulfur donor. encyclopedia.pub This is followed by cleavage by a C-S lyase, SUR1, to generate a thiohydroximate. encyclopedia.pubfrontiersin.org This thiohydroximate is then S-glucosylated by a UDP-glucosyltransferase (UGT) to form the desulfo-glucosinolate. encyclopedia.pubfrontiersin.org Specifically, UGT74B1 has been identified as a key enzyme in this step, catalyzing the transfer of a glucose molecule from UDP-glucose to the thiohydroximate. encyclopedia.publaurentian.caresearchgate.net Biochemical studies have confirmed that UGT74B1 efficiently glucosylates thiohydroximates to form desulfoglucosinolates. nih.gov

Table 2: Enzymes of the Core Glucosinolate Biosynthesis Pathway

Enzyme Family/Enzyme Abbreviation Function
Cytochrome P450 CYP79F1/CYP79F2 Conversion of chain-elongated amino acids to aldoximes. srce.hrmdpi.com
Cytochrome P450 CYP83A1 Conversion of aldoximes to reactive intermediates. mdpi.com
C-S lyase SUR1 Cleavage to form a thiohydroximate. encyclopedia.pubfrontiersin.org
UDP-glucosyltransferase UGT74B1 S-glucosylation of thiohydroximate to form desulfo-glucosinolate. encyclopedia.publaurentian.caresearchgate.net

Genetic Regulation of Desulfo Glucoraphanin Biosynthesis

The biosynthesis of desulfo-glucoraphanin is tightly regulated at the genetic level by a network of transcription factors. Several MYB transcription factors have been identified as key regulators of aliphatic glucosinolate biosynthesis.

MYB28, MYB29, and MYB76 are known to regulate the genes involved in the biosynthesis of aliphatic glucosinolates. ashs.org MYB28 is considered essential for the basal level synthesis of these compounds, while MYB29 appears to be involved in the induction of the biosynthetic genes in response to signaling molecules like methyl jasmonate. pnas.org The expression of key biosynthetic genes, including CYP79F1 and CYP83A1, is upregulated by the induction of MYB29. pnas.org In broccoli, the accumulation of glucoraphanin is associated with the elevated expression of FMOGS-OX2, 5 and limited expression of the AOP2 gene. researchgate.net Furthermore, transcriptomic analyses have shown that many genes in the methionine chain elongation and core structure pathways are co-expressed and regulated in a coordinated manner. mdpi.com Loss-of-function mutants in these regulatory genes can lead to significant alterations in the glucosinolate profile of the plant. researchgate.net

Transcription Factors Regulating Pathway Genes (e.g., MYB28)

The regulation of aliphatic glucosinolate biosynthesis, the pathway leading to desulfoglucoraphanin, is largely governed by a family of R2R3-MYB transcription factors. Among these, MYB28 has been identified as a master regulator. frontiersin.orgnih.govpnas.org Studies in Arabidopsis thaliana and various Brassica species have consistently shown that MYB28 positively regulates the genes involved in the entire aliphatic glucosinolate biosynthetic pathway, from side-chain elongation to core structure formation. frontiersin.orgijcrt.org

Overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates, including the precursors to desulfoglucoraphanin. frontiersin.orgnih.gov Conversely, knocking out or silencing the MYB28 gene results in a marked decrease in the levels of these compounds. frontiersin.orgnih.govslu.se MYB28 directly activates the promoters of key biosynthetic genes such as MAM1 (involved in methionine chain elongation) and CYP79F1 and CYP83A1 (involved in the formation of the core glucosinolate structure). frontiersin.orgijcrt.org

Alongside MYB28, two other related transcription factors, MYB29 and MYB76, also play roles in regulating aliphatic glucosinolate biosynthesis, though their impact is considered secondary to that of MYB28. frontiersin.orgresearchgate.net MYB29 is thought to have an accessory function, particularly in the induction of the pathway in response to signaling molecules like methyl jasmonate, while MYB76's role appears to be minor. frontiersin.orgpnas.org In Brassica rapa, three orthologs of AtMYB28 have been identified, all of which are involved in regulating aliphatic glucosinolate production, highlighting the conserved function of this transcription factor across different species. nih.gov

The expression of MYB28 itself is subject to regulation by various internal and external cues, including developmental stage and environmental stressors, which in turn modulates the production of desulfoglucoraphanin and other aliphatic glucosinolates. frontiersin.orgnih.gov For instance, mechanical wounding has been shown to transiently induce MYB28 expression. nih.gov

Co-expression Analysis for Identifying Auxiliary Biosynthetic Genes

Co-expression analysis has emerged as a powerful tool for identifying novel genes involved in specific metabolic pathways, including the biosynthesis of glucosinolates. This approach is based on the principle that genes involved in the same pathway are often transcribed together under various conditions. pnas.orgnih.gov By analyzing large-scale transcriptomic datasets, researchers can identify genes whose expression patterns are highly correlated with known glucosinolate biosynthetic genes. pnas.orgfrontiersin.org

This strategy has been successfully employed to identify candidate genes that may play auxiliary roles in glucoraphanin biosynthesis, which would by extension be relevant to its precursor, desulfoglucoraphanin. acs.orgosti.govescholarship.org For example, by using known genes from the glucoraphanin pathway as "bait," scientists have been able to identify a suite of co-expressed genes. escholarship.org Screening these candidate genes through transient expression in Nicotiana benthamiana alongside the core biosynthetic pathway has led to the identification of auxiliary genes that can significantly enhance glucoraphanin production by alleviating metabolic bottlenecks. acs.orgosti.govescholarship.org

Weighted gene co-expression network analysis (WGCNA) is a specific method that has been used to construct gene co-expression modules and identify key modules and hub genes associated with glucosinolate biosynthesis. frontiersin.orgoup.com This approach has not only confirmed the roles of known regulatory and structural genes but has also pointed towards new, uncharacterized genes that may be involved in the process. nih.govfrontiersin.org For instance, such analyses have provided further evidence for the involvement of certain genes in the γ-glutamyl peptidase activity required in the pathway. nih.gov The identification of these auxiliary genes is crucial for a complete understanding of the biosynthetic network and for optimizing the heterologous production of valuable compounds like glucoraphanin. acs.orgosti.gov

Subcellular Compartmentalization of Biosynthetic Pathway Enzymes

The biosynthesis of aliphatic glucosinolates, including desulfoglucoraphanin, is a highly compartmentalized process, with different enzymatic steps occurring in distinct subcellular locations. This spatial organization is critical for the efficient channeling of intermediates and the prevention of unwanted side reactions. oup.comfrontiersin.org

The initial steps of the pathway, involving the chain elongation of the precursor amino acid methionine, take place in the chloroplasts . oup.comfrontiersin.org Enzymes such as methylthioalkylmalate synthases (MAMs) are located within this organelle. oup.com Following chain elongation, the modified amino acid is transported to the cytosol , where it enters the core glucosinolate biosynthetic pathway. oup.com

The core structure formation, which leads to the synthesis of desulfoglucoraphanin, is primarily associated with the endoplasmic reticulum (ER) and the cytosol . oup.comfrontiersin.org Key enzymes like the cytochromes P450 (e.g., CYP79F1 and CYP83A1) are anchored to the ER membrane. frontiersin.org Other enzymes in the core pathway, such as flavin-monooxygenases (FMOs) involved in side-chain modifications, have been identified as cytosolic proteins. oup.comoup.com The close association between the ER and plastids may facilitate the transfer of intermediates between these compartments. frontiersin.org Finally, the completed glucosinolates are believed to be transported into the vacuole for storage. nih.gov This intricate subcellular organization underscores the complexity of the biosynthetic pathway and the coordinated action required across different cellular compartments. frontiersin.org

Metabolism and Enzymatic Transformations of Desulfo Glucoraphanin in Plant Systems

Conversion of Desulfo Glucoraphanin (B191350) to Glucoraphanin

The final and crucial step in the biosynthesis of the core glucosinolate structure is the sulfation of the desulfo-precursor. nih.govuniprot.org This reaction converts desulfo glucoraphanin into glucoraphanin, rendering the molecule biologically stable within the plant cell.

The Role of Sulfotransferases (ST5b) in the Final Sulfation Step

The enzymatic sulfation of desulfoglucosinolates is catalyzed by a specific group of enzymes known as sulfotransferases (SOTs). nih.govdpi.qld.gov.au These enzymes facilitate the transfer of a sulfonate group from a universal sulfuryl donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of the desulfo-precursor. researchgate.netfrontiersin.org In the model plant Arabidopsis thaliana, three key cytosolic sulfotransferases involved in glucosinolate biosynthesis have been identified: AtSOT16, AtSOT17, and AtSOT18. frontiersin.org

Research in Brassica species, such as Chinese cabbage (Brassica rapa) and broccoli (Brassica oleracea), has identified orthologs to these enzymes. frontiersin.orgmdpi.com The nomenclature can vary, with the gene family sometimes referred to as AtST5 in Arabidopsis. unirioja.es Specifically, the enzyme designated as ST5b is a sulfotransferase involved in the aliphatic glucosinolate pathway and corresponds to SOT18. frontiersin.orgnih.govfrontiersin.org Studies have confirmed that ST5b is one of the genes responsible for the formation of the core structure of aliphatic glucosinolates, including the conversion of this compound to glucoraphanin. frontiersin.orgfrontiersin.org The expression of the ST5b gene has been positively correlated with the accumulation of glucoraphanin in cabbage, highlighting its direct role in the synthesis of this compound. frontiersin.org

Kinetic Properties and Diversity of Sulfotransferases

The sulfotransferases involved in glucosinolate biosynthesis exhibit significant diversity in their kinetic properties and substrate specificities, which contributes to the varied glucosinolate profiles observed across different plant species and even within different ecotypes of the same species. nih.gov

In Arabidopsis, the three primary desulfoglucosinolate sulfotransferases (AtSOT16, AtSOT17, and AtSOT18) show distinct preferences for different types of desulfoglucosinolate substrates. nih.gov

AtSOT16 shows a preference for indolic desulfoglucosinolates. nih.gov

AtSOT17 displays increased specific activity with increasing chain length of aliphatic desulfoglucosinolates derived from the amino acid methionine. nih.gov

AtSOT18 (ST5b) preferentially acts on long-chain aliphatic desulfoglucosinolates. nih.gov

Table 1: Substrate Preferences of Arabidopsis thaliana Desulfoglucosinolate Sulfotransferases

Enzyme Preferred Substrate Class Specific Substrate Examples
AtSOT16 Indolic Indol-3-yl-methyl-desulfoglucosinolate
AtSOT17 Aliphatic (increasing chain length) Methionine-derived desulfoglucosinolates
AtSOT18 (ST5b) Long-chain Aliphatic 7-methylthioheptyl- and 8-methylthiooctyl-desulfoglucosinolates

Data derived from studies on recombinant proteins. nih.gov

Downstream Metabolic Fates of Glucoraphanin and Derivatives

Once synthesized, glucoraphanin is stored in the plant's vacuoles, physically separated from the enzymes that can break it down. frontiersin.org When the plant tissue is damaged, for instance by chewing or cutting, this separation is breached, initiating a rapid enzymatic hydrolysis process that leads to a variety of biologically active compounds. uq.edu.auwikipedia.org

Myrosinase-Mediated Hydrolysis Pathways in Plants

The primary enzyme responsible for the breakdown of glucosinolates is myrosinase (a thioglucoside glucohydrolase). researchgate.netresearchgate.net Upon tissue disruption, myrosinase comes into contact with glucoraphanin and cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. frontiersin.orgtaylorandfrancis.com This aglycone is the pivotal point from which various breakdown products are formed. By default, this unstable intermediate spontaneously undergoes a chemical rearrangement (the Lossen rearrangement) to form a highly reactive isothiocyanate. nih.govtaylorandfrancis.com In the case of glucoraphanin, the resulting isothiocyanate is sulforaphane (B1684495). wikipedia.orgresearchgate.net

Formation of Isothiocyanates, Nitriles, and Other Breakdown Products (e.g., Sulforaphane, Erucin (B1671059), Nitriles)

The specific breakdown products formed from glucoraphanin and its derivatives depend on the interplay between myrosinase, specifier proteins, and other factors like pH. frontiersin.orgfrontiersin.org

Sulforaphane: This isothiocyanate is the default product of glucoraphanin hydrolysis in the absence of active specifier proteins and under neutral pH conditions. frontiersin.orgwikipedia.org

Sulforaphane Nitrile: The formation of this simple nitrile (5-methylsulfinylpentane nitrile) is favored in the presence of ESPs or NSPs. dpi.qld.gov.aufrontiersin.org

Erucin and Erucin Nitrile: Glucoraphanin can be metabolized within the plant or by gut microbiota into another glucosinolate, glucoerucin (B1204559). nih.govfrontiersin.org The myrosinase-catalyzed hydrolysis of glucoerucin can then yield the isothiocyanate erucin or, in the presence of specifier proteins, erucin nitrile. nih.govfrontiersin.org

The hydrolytic pathway is a critical determinant of the biological activity of the resulting compounds, as isothiocyanates like sulforaphane are potent inducers of cellular defense mechanisms, while the corresponding nitriles are generally considered much less active. dpi.qld.gov.auuq.edu.au

Table 2: Major Hydrolysis Products of Glucoraphanin in Plant Systems

Precursor Key Enzyme(s) / Cofactor(s) Primary Product(s) Chemical Class
Glucoraphanin Myrosinase Sulforaphane Isothiocyanate
Glucoraphanin Myrosinase + ESP/NSP Sulforaphane Nitrile Nitrile
Glucoerucin Myrosinase Erucin Isothiocyanate
Glucoerucin Myrosinase + ESP/NSP Erucin Nitrile Nitrile

This table summarizes the primary outcomes of enzymatic hydrolysis under different conditions. dpi.qld.gov.aunih.govwikipedia.orgfrontiersin.org

Intraspecific and Interspecific Variation in Glucoraphanin Metabolism

The biosynthesis and accumulation of glucoraphanin, originating from its precursor desulfo-glucoraphanin (B13822518), are not uniform across the plant kingdom, exhibiting considerable diversity both within a single species (intraspecific) and between different species (interspecific). This variation is the result of a complex interplay between genetic makeup, environmental conditions, and the specific plant tissue or developmental stage. tandfonline.comresearchgate.netnih.gov

Intraspecific Variation: The Role of Genotype and Environment

Within a single species, such as Brassica oleracea (which includes broccoli, cabbage, and kale), the most significant factor influencing glucoraphanin content is the plant's genetic blueprint, or genotype. researchgate.netashs.org Research has identified substantial differences in glucoraphanin levels among various cultivars of the same vegetable. For instance, a survey of 50 broccoli accessions revealed a 20-fold difference in glucoraphanin concentrations, while another study observed ten-fold differences among various genotypes. ashs.org This inherent genetic variability is a key target for agricultural breeding programs aiming to enhance the nutritional profile of crops.

A notable example of leveraging genetic diversity is the development of high-glucoraphanin broccoli hybrids. Through interspecific crossing of standard broccoli with a wild relative, Brassica villosa, researchers successfully developed hybrids containing 2.5 to 3 times the amount of glucoraphanin found in conventional varieties. nih.govnih.gov This enhancement is linked to the introgression of a specific transcription factor from B. villosa, a gene known as Myb28, which plays a crucial role in regulating the glucosinolate biosynthetic pathway. nih.govnih.gov

While genotype sets the potential for glucoraphanin production, environmental factors can significantly modulate the final concentration. researchgate.netmdpi.com These factors include:

Temperature and Light : Studies on broccoli sprouts have shown that cultivation at higher temperatures can lead to significantly elevated glucosinolate levels. acs.org Both high and low temperature stress can induce accumulation. acs.org Furthermore, growing plants in the light versus in darkness can increase total glucosinolate concentrations by over 30%. researchgate.net

Nutrient and Water Availability : The metabolism of sulfur-containing compounds like glucoraphanin is highly dependent on nutrient supply, particularly the ratio of nitrogen to sulfur (N:S). researchgate.net Water stress has also been shown to increase total glucosinolate levels in some cases. ashs.org

Salinity : Soil salinity is another environmental stressor that can alter glucosinolate metabolism in Brassica plants. researchgate.netnih.gov

The interaction between a plant's genetics and its environment (GxE) is also a critical factor. ashs.orgashs.org This means that different cultivars may respond differently to the same environmental conditions, highlighting the complexity of predicting glucoraphanin content in field settings. ashs.org

Table 1: Intraspecific Variation in Glucoraphanin Content in Brassica oleracea This table illustrates how glucoraphanin levels can vary significantly between different cultivars (genotypes) of broccoli.

Cultivar / HybridDescriptionGlucoraphanin Content (Relative or Absolute)Source
Standard Broccoli CultivarsA range of commercially available broccoli genotypes.Baseline; average of 0.88-1.10 µmol/g fresh weight reported in one study across 75 genotypes. researchgate.net
High-Glucoraphanin HybridsDeveloped from crossing broccoli with wild Brassica villosa.2.5–3 times higher than standard hybrids. nih.govnih.gov
Selected Broccoli GenotypesComparison between the lowest and highest accumulating lines in a study.Up to a 10-fold difference observed between the highest and lowest genotypes. ashs.org

Interspecific Variation: Differences Across Species and Tissues

Significant variation in glucosinolate profiles exists between different Brassica species. researchgate.net Broccoli is particularly recognized for its high concentration of glucoraphanin, which is often its principal glucosinolate. researchgate.netfrontiersin.org In contrast, other Brassica crops may feature different dominant glucosinolates. For example, radish (Raphanus sativus) is known to contain glucoraphenin, while leaf mustard tends to have high levels of sinigrin. researchgate.netfrontiersin.org

The potential to manipulate glucoraphanin content has been demonstrated through intergeneric hybridization. In a cross between radish (Raphanus sativus) and kale (Brassica oleracea), scientists created a hybrid known as Raphanobrassica. frontiersin.org They found that by selecting for plants with a defective radish gene (GRS1), which normally converts a precursor into a different compound, they could redirect the metabolic pathway. This resulted in the hybrid plant accumulating significantly more glucoraphanin—more than double the amount compared to hybrids with the functional gene. frontiersin.org

Furthermore, glucoraphanin concentration varies dramatically based on the plant tissue and its developmental stage. researchgate.netashs.org Across many Brassica species, the highest levels of glucosinolates are typically found in the seeds and young sprouts. researchgate.netacs.orgfrontiersin.org As the plant matures, the concentration in vegetative parts like leaves often decreases, which may be due to dilution effects as the plant biomass increases. researchgate.net

Table 2: Interspecific and Tissue-Specific Variation in Glucosinolate Content (µmol·g⁻¹ Dry Weight) This table compares the total glucosinolate concentrations in different tissues across several Brassica crops, illustrating the wide variation between species and plant parts. Broccoli stands out for its exceptionally high levels in seeds and sprouts.

Brassica CropSeedsSproutsShootsRootsSource
Broccoli (B. oleracea)110.76162.1916.5710.97 researchgate.net
Cabbage (B. oleracea)58.7433.1915.6827.69 researchgate.net
Kale (B. oleracea)46.5138.6529.8325.56 researchgate.net
Radish (R. sativus)82.5959.8712.3518.91 researchgate.net
Leaf Mustard (B. juncea)56.4148.7161.7673.61 researchgate.net
Chinese Cabbage (B. rapa)100.9355.6214.5326.69 researchgate.net

Factors Influencing Desulfo Glucoraphanin Content and Glucosinolate Profiles in Plants

Genetic and Genotypic Variation

The genetic makeup of a plant is a primary driver of its glucosinolate profile, dictating the types and quantities of these compounds it can produce. researchgate.net This genetic control is evident in the significant variation observed both between and within species. nih.govresearchgate.net

Extensive natural variation exists in the glucosinolate profiles among different ecotypes and cultivars of Brassica species. researchgate.netnih.gov For instance, a study of 39 different Arabidopsis ecotypes identified 34 distinct glucosinolates, with polymorphisms at just five genetic loci being sufficient to generate 14 different qualitative leaf glucosinolate profiles. nih.govresearchgate.net This suggests a modular genetic system that allows for the rapid generation of new glucosinolate combinations. nih.govresearchgate.net

In pak choi (Brassica rapa ssp. chinensis), a characterization of thirteen cultivars revealed distinct groups based primarily on variations in their aliphatic glucosinolate profiles. nih.gov These differences included varying levels of 3-butenyl glucosinolate and 2-hydroxy-3-butenyl glucosinolate, as well as the presence or absence of 2-hydroxy-4-pentenyl glucosinolate. nih.gov Similarly, wide variation in the levels of total and individual glucosinolates has been observed among different genotypes of cabbage (Brassica oleracea var. capitata) and other Brassica genetic resources. mdpi.comnih.gov This inherent genetic diversity is a valuable resource for breeders aiming to develop cultivars with specific and desirable glucosinolate profiles. mdpi.com

Table 1: Examples of Glucosinolate Variation in Different Cultivars

SpeciesCultivars/Ecotypes StudiedKey Findings on Glucosinolate VariationReference
Arabidopsis thaliana39 ecotypesIdentified 34 different glucosinolates; 14 distinct leaf profiles generated by polymorphisms at five loci. nih.gov
Pak Choi (Brassica rapa ssp. chinensis)13 cultivarsCultivars grouped based on differing levels of aliphatic glucosinolates like 3-butenyl glucosinolate and 2-hydroxy-3-butenyl glucosinolate. nih.gov
Kimchi Cabbage, Leaf Mustard, TurnipMultiple genetic resourcesSignificant differences in total and individual glucosinolates, with some genetic resources being clearly distinguished from others based on their profiles. mdpi.comnih.gov

The concentration and composition of glucosinolates, including desulfoglucoraphanin, vary significantly depending on the plant's developmental stage and the specific organ. nih.govresearchgate.net Generally, young, developing tissues contain higher concentrations of glucosinolates as a defense mechanism. researchgate.net

In Arabidopsis thaliana, dormant and germinating seeds exhibit the highest concentrations of glucosinolates (2.5-3.3% by dry weight), followed by inflorescences, siliques (fruits), leaves, and roots. nih.govresearchgate.net Seeds, in particular, have a unique composition, with much higher levels of certain aliphatic glucosinolates. nih.gov As leaves mature, their glucosinolate concentrations tend to decrease. nih.govresearchgate.net Studies in cabbage have shown that the accumulation of glucosinolates is often higher in young leaves compared to mature ones, and within the head, inner leaves tend to have higher concentrations than outer leaves. mdpi.com Roots also present a distinct profile, often with a higher proportion of indole (B1671886) glucosinolates compared to the aliphatic-dominated profiles of aerial parts. nih.govnih.govbiorxiv.org This differential allocation reflects the varying defensive needs and metabolic priorities of different plant parts throughout the lifecycle. mdpi.comnih.gov

Table 2: Glucosinolate Distribution by Plant Organ in Arabidopsis thaliana

Plant OrganRelative Glucosinolate ConcentrationDominant Glucosinolate TypeReference
Seeds (Dormant/Germinating)HighestAliphatic nih.gov
InflorescencesHighAliphatic nih.gov
Siliques (Fruits)Medium-HighAliphatic nih.gov
Leaves (Young)MediumAliphatic researchgate.net
Leaves (Mature)LowMixed Aliphatic and Indole nih.gov
RootsLowestIndole nih.gov

Environmental Stressors and Agronomic Practices

In addition to genetic and developmental factors, the environment in which a plant grows plays a critical role in shaping its glucosinolate profile. frontiersin.orgresearchgate.net Abiotic stresses and agricultural management techniques can significantly alter the synthesis and accumulation of these compounds. nih.govfrontiersin.org

Light and temperature are key environmental factors that modulate glucosinolate content. nih.govresearchgate.net Higher light intensity has been shown to favor the formation of isothiocyanates, the hydrolysis products of glucosinolates, in red cabbage. acs.orgnih.gov In broccoli sprouts, light is necessary to achieve higher concentrations of glucoraphanin (B191350), with some studies reporting 33% higher total glucosinolate levels in sprouts grown in light compared to those grown in the dark. mdpi.com

Temperature effects can be complex and species-dependent. In some Arabidopsis accessions, moderate and low temperatures (9°C and 15°C) led to higher levels of glucosinolates, especially aliphatic ones, compared to standard temperatures (21°C). nih.gov Conversely, in rocket salad, the highest glucosinolate concentrations were observed at a high growth temperature of 40°C, although this extreme temperature also severely retarded plant growth. nih.gov For broccoli, high day/night temperatures have been associated with peaks in total glucosinolates. frontiersin.org These findings indicate that temperature differentially activates the biosynthetic pathways for various types of glucosinolates. frontiersin.org

As sulfur- and nitrogen-containing compounds, the biosynthesis of glucosinolates is fundamentally dependent on the availability of these two nutrients. tandfonline.comresearchgate.netyara.co.uk Sulfur supply is often a primary factor influencing glucosinolate content. tandfonline.com Increased sulfur fertilization generally leads to a higher concentration of total glucosinolates in various Brassica crops, including turnip rape and broccoli. researchgate.nettandfonline.commdpi.com

The balance between nitrogen and sulfur is also crucial. researchgate.net High nitrogen fertilization, particularly in the absence of sufficient sulfur, can lead to a decrease in glucosinolate content as the plant prioritizes nitrogen for protein synthesis. tandfonline.comresearchgate.net In broccoli, total glucosinolate concentrations were found to be high under insufficient nitrogen supply, regardless of the sulfur level. researchgate.net Achieving an optimal nitrogen-to-sulfur ratio is therefore essential for maximizing the accumulation of beneficial glucosinolates. researchgate.netmdpi.com

Table 3: Effect of Nitrogen (N) and Sulfur (S) on Glucosinolate Content

Nutrient ConditionGeneral Effect on Glucosinolate ContentCrop ExampleReference
Increased Sulfur (S) SupplyIncreases total glucosinolate contentTurnip Rape, Broccoli tandfonline.commdpi.com
Increased Nitrogen (N) Supply (with sufficient S)May increase or have little effect on aliphatic glucosinolatesBroccoli researchgate.net
Increased Nitrogen (N) Supply (with insufficient S)Decreases total glucosinolate contentOilseed Rape, Kale tandfonline.comgrassland.org.nz
Insufficient Nitrogen (N) SupplyIncreases total glucosinolate contentBroccoli researchgate.net

Water availability and salinity are significant abiotic stressors that can alter glucosinolate metabolism. nih.gov Many studies report an increase in glucosinolate concentrations in plants subjected to drought or salinity stress. nih.govmdpi.comnih.gov This accumulation may be part of the plant's adaptive response, potentially contributing to osmotic adjustment. nih.gov For example, under water stress conditions, significant increases in total glucosinolates were observed in the leaves and roots of various Brassica oleracea accessions, including broccoli and cauliflower. mdpi.com

However, the response can be inconsistent. Some studies have reported a reduction in glucosinolates under water deprivation, such as in the rosette leaves of Arabidopsis thaliana. researchgate.netijfas.com The outcome appears to depend on the intensity and duration of the stress, the specific plant species and genotype, and the developmental stage at which the stress is applied. nih.govresearchgate.net For instance, moderate salt stress has been shown to increase glucosinolate levels, suggesting these compounds could be an adaptive component of salt tolerance in Brassicaceae. nih.gov

Post-Harvest Conditions and Processing Effects on Glucoraphanin Levels

The stability and concentration of glucoraphanin in plants, particularly in widely consumed cruciferous vegetables like broccoli, are significantly influenced by conditions following harvest, including storage and processing methods. nih.govsci-hub.st These factors can either preserve, degrade, or in some cases, alter the profile of glucosinolates, thereby affecting the potential bioavailability of their hydrolysis products. nih.govsci-hub.st Research into the effects of temperature, packaging, and various preparation techniques provides critical insights into maximizing the retention of these compounds from farm to table.

Storage Conditions

Temperature and storage atmosphere are primary determinants of glucoraphanin stability in fresh produce. thaiscience.inforesearchgate.net Generally, lower temperatures are effective in preserving glucosinolate content by slowing down metabolic processes and the activity of degradative enzymes. mdpi.com

At a room temperature of 20°C, a significant loss of glucoraphanin in broccoli has been observed. thaiscience.inforesearchgate.net Studies have shown that broccoli stored in open boxes at this temperature can lose up to 55% of its glucoraphanin concentration within the first three days. thaiscience.inforesearchgate.net When stored in plastic bags at the same temperature, a 56% loss was recorded by day seven. thaiscience.inforesearchgate.net In contrast, storage at 4°C shows no significant differences in glucoraphanin concentration for up to seven days, whether in open boxes or plastic bags. thaiscience.info

Packaging methods, especially modified atmosphere packaging (MAP), play a crucial role in glucoraphanin retention. thaiscience.inforesearchgate.net In broccoli stored in air-control packaging, glucoraphanin levels can decrease by 48% at day three and 64% by day 10 when kept at 20°C. thaiscience.inforesearchgate.net However, when stored in MAP with no holes at 4°C, or with two microholes at 20°C, no significant changes in glucoraphanin concentration were observed for up to 10 days. thaiscience.inforesearchgate.net This suggests that controlling the atmosphere surrounding the produce can effectively mitigate the degradation of this compound. thaiscience.inforesearchgate.net Similarly, controlled atmosphere (CA) storage (e.g., 1.5% O2 + 6% CO2) has been shown to maintain higher glucoraphanin concentrations compared to storage in air over a 25-day period. thaiscience.info

Research on different broccoli varieties has shown that glucoraphanin content decreases with increasing storage time, with lower temperatures providing better retention. mdpi.com For instance, after six days of storage, the glucoraphanin retention in 'Xianglv No.3' broccoli was 46.0% at 10°C, 61.6% at 4°C, and 71.1% at 0°C. mdpi.com

Table 1: Effect of Storage Temperature and Packaging on Glucoraphanin Loss in Broccoli

ConditionTemperatureDurationGlucoraphanin Loss (%)Source
Open Boxes20°C3 days55% thaiscience.info
Plastic Bags20°C7 days56% thaiscience.info
Air Control Packaging20°C10 days64% thaiscience.info
Air Control Packaging4°C3 days30% thaiscience.info
Variety 'Yanxiu'10°C6 days49.5% mdpi.com
Variety 'Xianglv No.3'10°C6 days54.0% mdpi.com

Processing Methods

Processing techniques, especially those involving heat, can have a profound impact on glucoraphanin levels and the activity of the myrosinase enzyme, which is essential for its conversion to sulforaphane (B1684495). sci-hub.stelsevierpure.com

Cooking: Various cooking methods affect glucosinolate concentrations differently, primarily due to leaching into cooking water and thermal degradation. sci-hub.stnih.gov Boiling is generally considered the most detrimental method, leading to losses of over 85% for total glucosinolates in broccolini and kale. nih.gov Microwaving broccoli florets for five minutes has been reported to decrease glucoraphanin by 80.6%, largely attributed to leaching. sci-hub.st

Steaming and stir-frying are comparatively better at preserving glucosinolates. elsevierpure.comnih.gov Steaming broccolini resulted in a 20% loss of the glucoraphanin-hydrolysis product, sulforaphane, while stir-frying led to a 36% loss. nih.gov Some studies indicate that mild heating or microwaving at controlled temperatures (around 60°C) can even increase the measurable levels of glucoraphanin and sulforaphane compared to raw samples, potentially by inactivating enzymes that lead to other, non-sulforaphane products. nih.gov For instance, steaming broccoli for 7 minutes or microwaving for 5 minutes has been identified as optimal for retaining the highest levels of sulforaphane. mdpi.com

Freezing and Blanching: Freezing is generally superior to refrigeration for the long-term preservation of glucosinolates. nih.gov However, the process often involves a blanching step (briefly immersing in boiling water) to inactivate enzymes, which can itself affect glucosinolate levels. elsevierpure.comresearchgate.net Blanching has been found to cause a significant decrease in glucosinolate content in broccoli prior to drying. researchgate.net Conversely, one study found that blanching followed by freezing did not alter the initial glucosinolate concentration but did reduce myrosinase activity by 93%. elsevierpure.com Interestingly, research on kale showed that blanching for 10 seconds at 90°C before freezing increased the resulting sulforaphane concentration by 489.8% compared to fresh-chopped kale, suggesting that brief heat treatment can enhance the enzymatic conversion process before the enzyme is fully denatured. researchgate.net

Drying: Dehydration is used to extend the shelf-life of vegetables and create powders. nih.gov The drying process, however, can lead to the degradation of glucoraphanin. nih.gov Contact ultrasound-assisted air drying has been shown to intensify the decomposition of glucoraphanin compared to standard hot air drying. nih.gov Pretreatments before drying, such as with melatonin (B1676174) or vitamin C, can have a protective effect on myrosinase activity and subsequent sulforaphane content. nih.gov Different drying methods and temperatures have varied effects; for example, hot air drying at lower temperatures (30°C or 50°C) and vacuum drying (50°C) were found to be effective for preserving bioactive compounds in other plants, indicating that the specific parameters are critical. nih.gov

Table 2: Impact of Processing Methods on Glucosinolate/Sulforaphane Content

VegetableProcessing MethodCompound MeasuredChange in ContentSource
BroccoliniBoilingTotal Glucosinolates>85% loss nih.gov
BroccoliMicrowaving (5 min)Glucoraphanin80.6% loss sci-hub.st
BroccoliniSteamingSulforaphane20% loss nih.gov
BroccoliniStir-fryingSulforaphane36% loss nih.gov
BroccoliSteaming (7 min)Sulforaphane17.15% - 50.16% increase mdpi.com
KaleBlanching (10s, 90°C) then FreezingSulforaphane489.8% increase researchgate.net

Biotechnological and Genetic Engineering Approaches for Modulating Desulfo Glucoraphanin

Metabolic Engineering Strategies for Enhanced Accumulation

Metabolic engineering provides powerful tools to rationally modify biosynthetic pathways to increase the production of desired compounds. For desulfo-glucoraphanin (B13822518), strategies focus on upregulating the direct biosynthetic pathway and downregulating pathways that compete for its precursors.

Increasing the expression of crucial enzymes in the glucoraphanin (B191350) biosynthetic pathway can lead to higher product yields. Key targets for overexpression include transcription factors that regulate the pathway and specific enzymes involved in chain elongation and core structure formation.

Transcription factors such as MYB28 and MYB29 are known master regulators of aliphatic glucosinolate biosynthesis. nih.govnih.gov Introgression of a functional MYB28 allele from the wild species Brassica villosa into broccoli resulted in hybrids with 2.5 to 3 times the glucoraphanin content of standard varieties. nih.govliverpool.ac.uk Overexpression of the BoMYB29 gene in Brassica oleracea has also been shown to upregulate the aliphatic glucosinolate pathway, leading to an increased production of glucoraphanin. nih.gov

Specific biosynthetic genes are also effective targets. For instance, MAM1 (methylthioalkylmalate synthase 1) is involved in the chain elongation of methionine, a key step in glucoraphanin synthesis. sxu.edu.cnplos.org Overexpression of MAM1 in broccoli has been shown to increase the content of sulforaphane (B1684495), the hydrolysis product of glucoraphanin, by 1.7 to 3.4-fold. sxu.edu.cn Another critical gene is FMOGS-OX2, which catalyzes the S-oxygenation of glucoerucin (B1204559) to form glucoraphanin. sxu.edu.cn Transgenic broccoli plants overexpressing FMOGS-OX2 showed a 1.6 to 2.7-fold increase in sulforaphane content. sxu.edu.cn A synergistic effect was observed when multiple genes were overexpressed; for example, transforming broccoli with MAM1, FMOGS-OX2, and a myrosinase gene in tandem resulted in a sulforaphane increase of up to 5.5-fold. sxu.edu.cn

Table 1: Effects of Overexpressing Key Biosynthetic Genes on Glucoraphanin/Sulforaphane Accumulation

Gene(s) OverexpressedPlantObserved EffectFold IncreaseReference
MYB28 (from B. villosa)BroccoliIncreased glucoraphanin content2.5 - 3.0x nih.govliverpool.ac.uk
BoMYB29Brassica oleraceaIncreased glucoraphanin productionNot specified nih.gov
MAM1BroccoliIncreased sulforaphane content1.7 - 3.4x sxu.edu.cn
FMOGS-OX2BroccoliIncreased sulforaphane content1.6 - 2.7x sxu.edu.cn
MAM1 + FMOGS-OX2 + MyrosinaseBroccoliIncreased sulforaphane contentup to 5.5x sxu.edu.cn

A highly effective strategy to boost glucoraphanin levels is to block the metabolic pathways that convert it into other compounds. The enzyme encoded by the AOP2 (Alkenyl Hydroxalkyl Producing 2) gene is a prime target, as it catalyzes the conversion of glucoraphanin into gluconapin (B99918). nih.govmdpi.com By silencing or knocking out the AOP2 gene, this conversion is prevented, leading to the accumulation of glucoraphanin.

More recently, CRISPR/Cas9-mediated gene editing has been employed to create loss-of-function mutations in AOP2. In Chinese kale (Brassica oleracea var. alboglabra), which normally has only trace amounts of glucoraphanin, editing three copies of the BoaAOP2 gene led to an 11.71 to 41.29-fold increase in glucoraphanin content. isaaa.orgresearchgate.netnih.gov Similarly, in Indian mustard (Brassica juncea), multiplex editing of five BjuAOP2 homologues resulted in a dramatic accumulation of glucoraphanin, reaching up to 75.10 μmoles/g dry weight in microgreens, alongside a significant reduction in anti-nutritional alkenyl glucosinolates. researchgate.netnih.govnipgr.ac.in

Table 2: Impact of AOP2 Silencing/Knockout on Glucoraphanin Accumulation

MethodTarget Gene(s)PlantResulting Glucoraphanin ConcentrationReference
CRISPR/Cas9BoaAOP2 (3 copies)Chinese Kale0.082 - 0.289 μmol/g FW (11.71-41.29x increase) isaaa.orgnih.gov
CRISPR/Cas9BjuAOP2 (5 homologues)Indian Mustardup to 75.10 μmoles/g DW (microgreens) researchgate.netnih.gov
RNAiAOP2 gene familyBrassica napusSignificant increase in glucoraphanin nih.gov

Gene Editing Technologies (e.g., CRISPR/Cas9) for Precision Breeding

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized plant breeding by allowing for precise, targeted modifications of an organism's genome. nih.gov This technology has been successfully applied to enhance the nutritional value of crops by modifying genes involved in the biosynthesis of compounds like glucoraphanin.

As mentioned previously, the targeted knockout of the AOP2 gene in Chinese kale and Indian mustard using CRISPR/Cas9 has led to substantial increases in glucoraphanin content. isaaa.orgnih.govresearchgate.netnih.gov This approach effectively redirects the metabolic flux away from the production of gluconapin and towards the accumulation of glucoraphanin. researchgate.net

Heterologous Production Systems

Producing plant-derived compounds in alternative hosts, known as heterologous production, offers several advantages, including scalability, controlled production conditions, and independence from agricultural constraints. Both microbial systems and transient plant expression systems are being explored for the production of glucoraphanin and its precursors.

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are attractive platforms for producing high-value plant compounds due to their rapid growth and well-established genetic tools. The entire glucoraphanin biosynthetic pathway, which involves numerous genes, has been a target for reconstruction in these microbial hosts.

Researchers have successfully engineered E. coli to produce pathway intermediates. By introducing and optimizing the necessary genes, production of dihomomethionine, a key precursor to glucoraphanin, has been achieved in E. coli. researchgate.netrsc.org Engineering the complete pathway in a microbial host remains a complex challenge due to the need for multiple enzymes, proper subcellular localization, and sufficient precursor supply. However, ongoing advances in synthetic biology and metabolic engineering are paving the way for cost-effective, microbial-based production of glucoraphanin.

Transient expression in plants like Nicotiana benthamiana provides a rapid and efficient method for producing recombinant proteins and complex plant-derived molecules. nih.govnih.govresearchgate.net This system involves infiltrating the plant leaves with Agrobacterium tumefaciens carrying the genes of interest, leading to temporary, high-level expression of the desired biosynthetic pathway.

The feasibility of producing glucoraphanin in N. benthamiana has been demonstrated by expressing the biosynthetic genes from Arabidopsis thaliana. escholarship.org Initial efforts successfully produced glucoraphanin, although yields were modest and accompanied by the production of leucine-derived glucosinolates as side products. escholarship.org Subsequent research has focused on optimizing the pathway to increase yields and reduce unwanted byproducts. By screening and co-expressing auxiliary genes alongside the core biosynthetic pathway, metabolic bottlenecks have been alleviated, leading to a 4.74-fold improvement in glucoraphanin production. escholarship.orgosti.govescholarship.org Further optimization of the methionine chain elongation part of the pathway, including the co-expression of specific isomerase subunits and transporters, has led to a nine-fold increase in the accumulation of the precursor dihomomethionine, reaching levels of up to 432 nmol/g fresh weight. nih.govnih.govresearchgate.net

Table 3: Optimization of Glucoraphanin Pathway in Nicotiana benthamiana

StrategyCompound MeasuredResultReference
Co-expression of auxiliary genesGlucoraphanin4.74-fold increase in production escholarship.orgosti.gov
Optimization of methionine chain elongation pathwayDihomomethionine (precursor)9-fold increase (up to 432 nmol/g FW) nih.govnih.govresearchgate.net

Traditional Plant Breeding for Glucoraphanin Enrichment

Traditional plant breeding has been a cornerstone in the development of crops with enhanced nutritional profiles, including the enrichment of glucoraphanin in Brassica vegetables. This approach, while often slower than modern genetic engineering, leverages natural genetic variation and conventional cross-breeding techniques to achieve desired traits. A significant achievement in this area is the development of broccoli varieties with substantially elevated levels of glucoraphanin.

A notable strategy involves crossing commercial broccoli cultivars (Brassica oleracea var. italica) with wild relatives that are naturally rich in specific glucosinolates. Researchers have successfully developed high-glucoraphanin broccoli by crossbreeding it with the wild species Brassica villosa. nih.govresearchgate.net This process involves introgressing, or transferring, genetic material from the wild relative into the cultivated variety. Through a series of subsequent backcrosses with the parent broccoli line and careful selection for both high glucosinolate content and desirable agronomic traits, stable, high-glucoraphanin hybrids have been created. nih.gov This method led to the development of Beneforté® broccoli, which contains 2.5 to 3 times the amount of glucoraphanin found in standard broccoli hybrids. nih.govresearchgate.net The elevated concentration is attributed to an introgressed genome segment from B. villosa that contains a specific allele of the Myb28 gene, which plays a key role in the biosynthesis of methionine-derived glucosinolates like glucoraphanin. nih.gov

Another successful approach within traditional breeding, augmented by modern molecular tools, is marker-assisted backcrossing (MAB). This technique has been employed to increase glucoraphanin content in Brassica rapa, a species where it is typically found in undetectable or trace amounts. frontiersin.orgnih.gov In most B. rapa vegetables, glucoraphanin is converted into another compound, gluconapin, by functional AOP2 genes. frontiersin.orgnih.gov By identifying non-functional versions of these genes in certain B. rapa accessions, breeders can selectively cross-breed them. In one program, a B. rapa variety with high glucoraphanin content ("R-O-18") was used as the donor parent to introduce non-functional BrAOP2 alleles into a recurrent parent ("L58") that had low levels of the compound. frontiersin.orgnih.gov Using genetic markers to track the desired non-functional alleles, researchers were able to significantly speed up the selection process. The resulting backcross progenies, with both non-functional BrAOP2.2 and BrAOP2.3 alleles, showed an 18-fold increase in glucoraphanin content compared to the original low-glucoraphanin parent. frontiersin.org

These breeding efforts highlight that the genotype is the primary determinant of glucoraphanin levels in Brassica crops. researchgate.net While environmental conditions can have an influence, the genetic makeup of the plant is the most critical factor. researchgate.net

Table 1: Research Findings on Traditional Breeding for Glucoraphanin Enrichment

Breeding ApproachCrop SpeciesKey Genes/QTLs TargetedDonor ParentRecipient (Recurrent) ParentOutcomeReference
Introgression BreedingBrassica oleracea (Broccoli)Myb28 allele from B. villosaBrassica villosaDouble haploid broccoli breeding line2.5-3 fold increase in glucoraphanin; commercialized as Beneforté® broccoli. nih.gov
Marker-Assisted Backcrossing (MAB)Brassica rapaNon-functional BrAOP2.2 & BrAOP2.3 allelesB. rapa "R-O-18" (high glucoraphanin)B. rapa "L58" (low glucoraphanin)18-fold increase in glucoraphanin content in backcross progenies. frontiersin.orgnih.gov

Future Research Directions and Emerging Areas in Desulfo Glucoraphanin Research

Advanced Omics Technologies in Glucosinolate Pathway Elucidationnih.govresearchgate.net

The application of "omics" technologies is set to revolutionize our understanding of the intricate pathways leading to the synthesis of desulfo glucoraphanin (B191350) and other glucosinolates. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the metabolic networks involved.

Genomics, Transcriptomics, and Proteomics for Gene Discovery and Regulationresearchgate.netfrontiersin.org

Genomic and transcriptomic approaches are crucial for identifying the genes responsible for the biosynthesis of glucosinolates. frontiersin.org Techniques such as RNA sequencing (RNA-seq) allow for the large-scale analysis of gene expression, helping to pinpoint the specific genes that are activated during glucosinolate production in various tissues and under different environmental conditions. acs.orgnih.gov For instance, comparative transcriptomics has been used to identify differentially expressed genes in high and low-glucosinolate cultivars of Brassica napus, providing valuable insights into the genetic regulation of this trait. frontiersin.orgnih.gov

Proteomics, the large-scale study of proteins, complements these genetic approaches by identifying the enzymes and regulatory proteins directly involved in the glucosinolate biosynthetic pathway. researchgate.net Quantitative proteomics can reveal changes in protein abundance in response to different stimuli, such as nutrient availability, which has been shown to influence glucosinolate metabolism. nih.gov

A summary of key genes and transcription factors involved in the regulation of aliphatic glucosinolate biosynthesis, the class to which glucoraphanin and by extension desulfo glucoraphanin belong, is presented below.

Gene/Protein FamilyFunction in Aliphatic Glucosinolate BiosynthesisReferences
MYB Transcription Factors (e.g., MYB28, MYB29, MYB76) Master regulators that control the expression of biosynthetic genes. oup.com
MYC Transcription Factors (e.g., MYC2, MYC3, MYC4) Involved in the jasmonate signaling pathway, which influences glucosinolate biosynthesis. frontiersin.org
Cytochrome P450s (e.g., CYP79F1, CYP83A1) Key enzymes in the core glucosinolate biosynthetic pathway. nih.gov
MAM (Methylthioalkylmalate Synthase) Involved in the chain elongation of methionine, a precursor for aliphatic glucosinolates. nih.gov

Metabolomics for Comprehensive Pathway Mappingresearchgate.net

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, provides a direct snapshot of the biochemical status of a plant. nih.gov By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify a wide range of metabolites, including glucosinolates and their precursors. nih.govresearchgate.netsemanticscholar.org This allows for the comprehensive mapping of the glucosinolate biosynthetic pathway and the identification of previously unknown intermediates. nih.govresearchgate.net Untargeted and targeted metabolomics approaches have been successfully used to study the variations in glucosinolate profiles across different Brassicaceae genera. nih.govnih.gov

Systems Biology Approaches to Glucosinolate Metabolismnih.gov

Systems biology aims to understand the complex interactions within a biological system as a whole. usda.gov In the context of this compound research, this involves integrating the vast datasets generated by omics technologies to create predictive models of glucosinolate metabolism. nih.govoup.comscienceopen.com These models can help to elucidate how genetic and environmental factors interact to control the production of specific glucosinolates. usda.gov By understanding the entire system, researchers can identify key control points in the pathway that could be targeted for metabolic engineering to enhance the production of desired compounds.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughputnih.govnih.gov

The accurate and efficient analysis of this compound and other glucosinolates is crucial for advancing research in this field. While high-performance liquid chromatography (HPLC) is a widely used technique, there is a continuous drive to develop novel analytical methods with improved sensitivity and higher throughput. researchgate.netnih.govmdpi.com

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have significantly improved the ability to detect and quantify a wide range of glucosinolates simultaneously. mdpi.com Techniques such as hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) have demonstrated high efficiency and sensitivity in analyzing multiple glucosinolates. mdpi.com The ongoing development of high-throughput screening methods will be essential for analyzing large numbers of samples, for example, in breeding programs or in studies investigating the effects of various environmental factors on glucosinolate profiles. mdpi.comnih.gov

The table below highlights some of the key analytical techniques used in glucosinolate research.

Analytical TechniquePrincipleApplication in Glucosinolate ResearchReferences
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase.Quantification of desulfoglucosinolates. researchgate.netnih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass analysis.Identification and quantification of a wide range of glucosinolates and their metabolites. nih.govresearchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Analysis of glucosinolate breakdown products. nih.govnih.gov

Unraveling Complex Regulatory Networks of Glucosinolate Biosynthesis and Accumulation

The biosynthesis of glucosinolates is a highly regulated process, controlled by a complex network of transcription factors and signaling pathways. nih.govmdpi.comresearchgate.net Future research will focus on further unraveling these intricate regulatory networks to gain a more complete understanding of how plants control the production and accumulation of compounds like this compound.

Key areas of investigation include the role of various transcription factor families, such as MYB and bHLH, in regulating the expression of biosynthetic genes. frontiersin.orgresearchgate.net Studies have shown that these transcription factors are themselves regulated by a variety of internal and external cues, including hormones like jasmonate and environmental stresses. frontiersin.orgmdpi.com Understanding the interplay between these different regulatory layers will be crucial for developing strategies to manipulate glucosinolate content in crop plants.

Q & A

Q. How to integrate multi-omics data to map this compound’s pleiotropic effects?

  • Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic, proteomic, and metabolomic datasets. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub genes/proteins. Validate predictions with targeted knockouts or pharmacological inhibitors .

Tables for Key Findings

Study Focus Key Methodology Critical Parameters Reference
Synthesis & PurityMyrosinase hydrolysis + LC-MS/NMRPurity >95%, enzyme activity validation
Bioavailability in MiceIsotopic labeling + PK modelingGut microbiota composition, administration route
Neuroimmunomodulation (EAE)Flow cytometry + transcriptomicsDose-ranging, sham controls
Apoptotic Dual RolesSingle-cell RNA-seq + CRISPR validationCell type-specific redox states

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